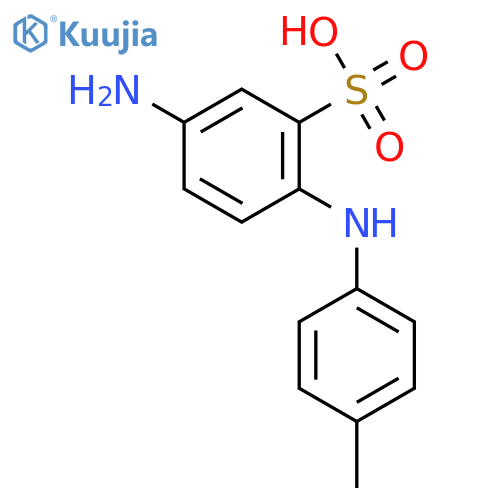

Cas no 91-31-6 (5-Amino-2-P-Toluidinobenzenesulfonic Acid)

91-31-6 structure

商品名:5-Amino-2-P-Toluidinobenzenesulfonic Acid

5-Amino-2-P-Toluidinobenzenesulfonic Acid 化学的及び物理的性質

名前と識別子

-

- (5-amino-2-(p-toluidino)benzenesulphonic acid )

- 5-Amino-2-[(4-methylphenyl)amino]benzenesulfonic acid

- 5-amino-2-(4-methylanilino)benzenesulfonic acid

- 5-amino-2-(p-toluidino)benzenesulphonic acid

- 5-Amino-2-(p-toluidino)benzenesulfonic acid

- 5-amino-2-(p-toluidino)besylic acid

- NSC7572

- NSC 7572

- EINECS 202-060-5

- Benzenesulfonic acid, 5-amino-2-p-toluidino-

- 5-Amino-2-p-toluidinobenzenesulfonic acid

- NCGC00246869-01

- 5-azanyl-2-[(4-methylphenyl)amino]benzenesulfonic acid

- SMR000528071

- MLS000736579

- 91-31-6

- HMS2886B22

- SCHEMBL7814270

- DTXSID50238351

- NSC-7572

- AKOS024332333

- NS00039394

- CHEMBL1506938

- BDBM94953

- cid_66672

- Benzenesulfonic acid, 5-amino-2-[(4-methylphenyl)amino]-

- 5-Amino-2-P-Toluidinobenzenesulfonic Acid

-

- インチ: InChI=1S/C13H14N2O3S/c1-9-2-5-11(6-3-9)15-12-7-4-10(14)8-13(12)19(16,17)18/h2-8,15H,14H2,1H3,(H,16,17,18)

- InChIKey: SFRJKPJFXZQVIA-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)O

計算された属性

- せいみつぶんしりょう: 278.07251349g/mol

- どういたいしつりょう: 278.07251349g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 385

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 101Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

5-Amino-2-P-Toluidinobenzenesulfonic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A579423-2.5g |

5-Amino-2-P-Toluidinobenzenesulfonic Acid |

91-31-6 | 2.5g |

$ 365.00 | 2022-06-08 | ||

| TRC | A579423-250mg |

5-Amino-2-P-Toluidinobenzenesulfonic Acid |

91-31-6 | 250mg |

$ 70.00 | 2022-06-08 | ||

| TRC | A579423-500mg |

5-Amino-2-P-Toluidinobenzenesulfonic Acid |

91-31-6 | 500mg |

$ 95.00 | 2022-06-08 |

5-Amino-2-P-Toluidinobenzenesulfonic Acid 関連文献

-

Tomoaki Tanase,Satoko Hatada,Ayaka Mochizuki,Kanako Nakamae,Bunsho Kure,Takayuki Nakajima Dalton Trans. 2013 42 15941

-

Dmitry N. Kozhevnikov,Vladimir L. Rusinov,Oleg N. Chupakhin Russ. Chem. Rev. 1998 67 633

-

M. F. Lynch,J. Orton,W. G. Town J. Chem. Soc. C 1969 1732

-

I. Pejkovi?-tadi?,M. B. ?elap,T. J. Janji?,S. Lj. Vitorovi? Analyst 1966 91 595

-

5. Crystal and molecular structure of dichlorobis-8-quinolinolatotitanium(IV)B. F. Studd,A. G. Swallow J. Chem. Soc. A 1968 1961

91-31-6 (5-Amino-2-P-Toluidinobenzenesulfonic Acid) 関連製品

- 91-30-5(4-Aminodiphenylamine-2-sulfonic Acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 503537-97-1(4-bromooct-1-ene)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 42464-96-0(NNMTi)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量